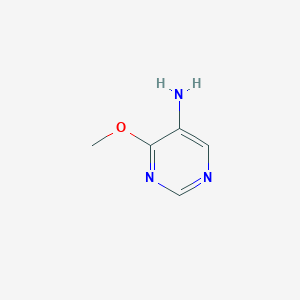

4-Methoxypyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGTVTHIGJBTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534113 | |

| Record name | 4-Methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-82-5 | |

| Record name | 4-Methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxypyrimidin-5-amine and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2][3][4] This inherent biological relevance makes pyrimidine derivatives excellent candidates for drug design, as they can act as mimics of endogenous molecules and interact with a wide range of biological targets.[5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, leading to the development of potent and selective therapeutics. Among the many derivatives, 4-methoxypyrimidin-5-amine and its analogs are of particular interest as versatile building blocks in the synthesis of novel drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of these compounds, with a focus on their role in drug discovery and development.

Core Compounds: Identification and Structure

This guide will focus on two closely related compounds: this compound and its 2-methyl analog. The presence of the methoxy and amine groups at the 4 and 5 positions, respectively, provides key reactive handles for further chemical modification.

This compound

-

CAS Number: 15579-82-5

-

Molecular Formula: C₅H₇N₃O

-

Structure:

4-Methoxy-2-methylpyrimidin-5-amine

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, formulation, and pharmacokinetic profiles. The following table summarizes the available data for 4-Methoxy-2-methylpyrimidin-5-amine.[6]

| Property | Value |

| Molecular Weight | 139.16 g/mol |

| Melting Point | 55-57 °C |

| Boiling Point | 253.3 °C at 760 mmHg |

| Flash Point | 107 °C |

| Density | 1.174 g/cm³ |

| pKa (Predicted) | 4.67 ± 0.29 |

Synthesis of this compound Analogs: A Plausible Pathway

A common and logical approach involves the initial construction of a dichlorinated pyrimidine scaffold, followed by selective nucleophilic substitution to introduce the methoxy and amino functionalities.

Caption: Plausible synthetic workflow for 4-Methoxy-2-methylpyrimidin-5-amine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized, yet chemically sound, procedure for the synthesis of a this compound analog, based on established pyrimidine chemistry.[11] This protocol should be considered a template and requires experimental validation and optimization.

Step 1: Synthesis of 4,6-Dichloro-2-methyl-5-aminopyrimidine

This intermediate is a key building block. Its synthesis often starts from a suitable precursor like 2-methyl-4,6-dihydroxypyrimidine, which is then nitrated and subsequently chlorinated.[12] An alternative is the direct chlorination of a corresponding aminopyrimidine.

-

Chlorination: To a stirred solution of 2-methyl-4,6-diaminopyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

-

Reaction: Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Selective Methoxylation

The selective replacement of one chlorine atom with a methoxy group is a critical step. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution.

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-2-methyl-5-aminopyrimidine (1.0 eq) in anhydrous methanol.

-

Addition of Base: To this solution, add a solution of sodium methoxide (NaOMe, 1.1 eq) in methanol dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding water.

-

Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by recrystallization or column chromatography to yield 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.[13]

Step 3: Dechlorination (Hypothetical for the final product)

To obtain the final target, the remaining chlorine atom would need to be removed. This can often be achieved through catalytic hydrogenation.

-

Reaction: Dissolve the 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq) in a suitable solvent like ethanol or methanol. Add a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine) to scavenge the generated HCl.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude product can then be purified.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in modern drug discovery, with numerous approved drugs featuring this heterocyclic core.[1][2][3][4] this compound and its analogs serve as key intermediates in the synthesis of a variety of pharmacologically active molecules, particularly in the fields of oncology and cardiovascular disease.[6]

Role as a Kinase Inhibitor Scaffold

Many pyrimidine derivatives function as protein kinase inhibitors.[2][14] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrimidine-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The 2-aminopyrimidine scaffold, in particular, is a well-established pharmacophore for kinase inhibition. The amino group can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The substituents on the pyrimidine ring, such as the methoxy group in the title compounds, can be modified to enhance selectivity and improve pharmacokinetic properties.

One of the most important targets for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer.[1][3]

Caption: Simplified EGFR signaling pathway and the site of action for pyrimidine-based inhibitors.

Intermediate in the Synthesis of Marketed Drugs

While direct synthesis of a marketed drug from the title compounds is not prominently documented, the closely related intermediate, 4,6-dichloro-2-methyl-5-aminopyrimidine, is a precursor in the synthesis of Moxonidine.[8][9][10] Moxonidine is an antihypertensive drug that acts as a selective agonist at the imidazoline receptor subtype 1 (I₁). The synthesis of Moxonidine from this dichlorinated precursor involves a key step of selective methoxylation, demonstrating the industrial relevance of this type of transformation.

Safety and Handling

As with all chemical compounds, proper handling and safety precautions are essential. Based on available safety data for related compounds, 4-methoxypyrimidine derivatives should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound and its 2-methyl analog are valuable building blocks for medicinal chemists and drug development professionals. Their synthesis, while requiring a multi-step approach, leverages well-established pyrimidine chemistry. The strategic placement of the methoxy and amino groups provides versatile handles for further derivatization, enabling the exploration of a wide chemical space. The proven success of the pyrimidine scaffold in a multitude of approved drugs, particularly as kinase inhibitors, underscores the potential of these compounds as key intermediates in the development of the next generation of targeted therapeutics. Further research into the synthesis and application of these specific molecules is warranted to fully unlock their potential in drug discovery.

References

- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. lookchem.com [lookchem.com]

- 7. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

- 8. US9040697B2 - Process for the production of moxonidine - Google Patents [patents.google.com]

- 9. DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. benchchem.com [benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 4-Methoxypyrimidin-5-amine

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active molecules, including kinase inhibitors. Its strategic importance necessitates robust, scalable, and efficient synthetic routes. This technical guide provides an in-depth analysis of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, experimental causality, and practical implementation. We will dissect three core strategies: the reduction of a 5-nitropyrimidine intermediate, direct functionalization of a 5-aminopyrimidine precursor, and the conversion of a 5-hydroxypyrimidine derivative. Each pathway is critically evaluated for its efficiency, scalability, and safety profile, offering researchers and development professionals a comprehensive framework for selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to mimic endogenous nucleobases allows it to form critical hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[1] this compound, with its specific arrangement of a hydrogen bond donor (amine) and a methoxy group that can modulate solubility and metabolic stability, represents a highly versatile intermediate. It is a sought-after precursor in the synthesis of pharmaceuticals and agrochemicals, making the development of efficient synthetic protocols a critical endeavor for chemical research and industry.[3][4] This guide will explore the most scientifically sound and field-proven pathways to this valuable compound.

Core Synthesis Pathways

Three principal strategies have emerged for the synthesis of this compound. The most common and industrially favored approach involves the late-stage reduction of a 5-nitropyrimidine intermediate. Alternative routes, leveraging different starting materials and functional group manipulations, offer flexibility for various laboratory scales and precursor availability.

Pathway 1: The Nitropyrimidine Reduction Route (Preferred Method)

This pathway is arguably the most robust and widely employed method for preparing this compound. The strategy hinges on the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction on a halo-nitropyrimidine, followed by the chemoselective reduction of the nitro group.

Principle and Strategy

The logic of this approach is rooted in the powerful electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack. This allows for the efficient displacement of a leaving group (typically a halide) at the C4 position by a methoxide nucleophile. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation. The sequence is efficient because the activating group (nitro) that facilitates the key C-O bond formation is transformed in the final step into the desired C-N bond.

Step-by-Step Synthesis

Step A: Synthesis of 4-Methoxy-5-nitropyrimidine

The journey begins with a suitable 4-halo-5-nitropyrimidine precursor, such as 4-chloro-5-nitropyrimidine.[5] This intermediate undergoes a nucleophilic aromatic substitution reaction with sodium methoxide.

The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile (in conjunction with a base like sodium). The chlorine atom at the C4 position is an excellent leaving group, and its departure is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the nitro group at C5.

Step B: Reduction of 4-Methoxy-5-nitropyrimidine

The final step is the reduction of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the pyrimidine ring or the methoxy group. Several reliable methods are available.[6]

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method. The reaction is performed under a hydrogen atmosphere using a metal catalyst, typically palladium on carbon (Pd/C).[1] It avoids the use of harsh or stoichiometric metal reagents, simplifying workup and purification.

-

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron powder, in an acidic medium like acetic acid or in the presence of an additive like ammonium chloride.[7] This method is highly effective for aryl nitro group reductions and is tolerant of many other functional groups.[8]

The choice between these methods often depends on available equipment (hydrogenation apparatus) and scale. For large-scale production, metal-acid reductions can be more practical, while for laboratory-scale synthesis, catalytic hydrogenation often provides higher purity with minimal workup.

Visualizing Pathway 1

Caption: The Nitropyrimidine Reduction Pathway.

Detailed Experimental Protocol: Pathway 1

Step A: Synthesis of 4-Methoxy-5-nitropyrimidine [9]

-

To a stirred solution of sodium methoxide (prepared by dissolving 1.2 equivalents of sodium in anhydrous methanol) at 0 °C, add 4-chloro-5-nitropyrimidine (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the mixture with acetic acid.

-

Reduce the solvent volume in vacuo.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxy-5-nitropyrimidine, which can be used directly or purified by column chromatography.

Step B: Synthesis of this compound (Catalytic Hydrogenation)

-

Dissolve 4-methoxy-5-nitropyrimidine (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Once complete, carefully purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound, often in high purity. A final purification can be done by recrystallization.[10]

Pathway 2: Synthesis from a 5-Aminopyrimidine Precursor

This route begins with the amine functionality already present at the C5 position and focuses on introducing the methoxy group at C4.

Principle and Strategy

This pathway utilizes 5-aminopyrimidine as the starting material. The strategy involves first introducing a leaving group at the C4 position, followed by its displacement with a methoxide. The primary challenge is the potential for competing reactions involving the amino group.

Step-by-Step Synthesis

Step A: Synthesis of 4-Chloro-5-aminopyrimidine 5-Aminopyrimidine is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to install a chlorine atom at the C4 position.[11] This reaction typically requires elevated temperatures to proceed effectively.

Step B: Synthesis of this compound The resulting 4-chloro-5-aminopyrimidine undergoes a nucleophilic substitution reaction with sodium methoxide in methanol.[11] The chlorine at C4 is displaced by the methoxy group to yield the final product.

Visualizing Pathway 2

Caption: Synthesis from a 5-Aminopyrimidine Precursor.

Detailed Experimental Protocol: Pathway 2 [11]

Step A: Synthesis of 4-Chloro-5-aminopyrimidine

-

Carefully add 5-aminopyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the aqueous solution with a solid base (e.g., sodium carbonate) to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

Step B: Synthesis of this compound

-

Dissolve 4-chloro-5-aminopyrimidine (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.1-1.5 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final product.

Pathway 3: Functional Group Interconversion from 4-Methoxypyrimidin-5-ol

This pathway is an example of a functional group interconversion, where a hydroxyl group is converted into the target amine. This route is particularly useful if 4-methoxypyrimidin-5-ol is a more readily available or cost-effective starting material.

Principle and Strategy

The hydroxyl group at C5 is a poor leaving group. Therefore, it must first be converted into a good leaving group, such as a mesylate or tosylate. This activated intermediate can then be displaced by an azide nucleophile. The final step involves the reduction of the azide to the primary amine, a transformation that can be achieved with high fidelity and yield.

Step-by-Step Synthesis

Step A: Activation of the 5-Hydroxyl Group 4-Methoxypyrimidin-5-ol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding mesylate or tosylate ester.[1]

Step B: Azide Displacement The activated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF.[1] The azide ion displaces the mesylate/tosylate group via an SN2-type reaction to give 5-azido-4-methoxypyrimidine.

Step C: Reduction of the 5-Azido Group The azide is reduced to the amine. This can be accomplished cleanly via catalytic hydrogenation (H₂, Pd/C) or through a Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis.[1]

Visualizing Pathway 3

Caption: Functional Group Interconversion Pathway.

Detailed Experimental Protocol: Pathway 3 [1]

Step A: Activation of the 5-Hydroxyl Group

-

Dissolve 4-methoxypyrimidin-5-ol (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.

-

Add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to yield the crude mesylate, which is often used directly in the next step.

Step B: Azide Displacement

-

Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

-

Heat the reaction to 80-100 °C until the starting material is consumed.

-

Cool the reaction, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

Step C: Reduction of the 5-Azido Group (Staudinger Reaction)

-

Dissolve the crude 5-azido-4-methoxypyrimidine in a mixture of THF and water.

-

Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the evolution of N₂ gas and the formation of the amine.

-

Upon completion, concentrate the mixture and purify by column chromatography to isolate this compound.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on several factors, including scale, cost, safety, and available starting materials. The following table provides a comparative summary of the three discussed pathways.

| Feature | Pathway 1 (Nitropyrimidine Reduction) | Pathway 2 (From 5-Aminopyrimidine) | Pathway 3 (From 5-Hydroxypyrimidine) |

| Number of Steps | 2-3 (depending on precursor) | 2 | 3 |

| Typical Overall Yield | High | Moderate to Good | Good |

| Starting Material Cost | Generally low to moderate | Moderate | Moderate |

| Scalability | Excellent | Good | Moderate |

| Key Advantages | Robust, high-yielding, scalable | Direct, fewer steps | Good for functional group diversity |

| Key Challenges/Hazards | Handling of nitrated compounds | Harsh chlorinating agents (POCl₃) | Use of potentially explosive azides |

Conclusion

While several viable routes to this compound exist, the Nitropyrimidine Reduction Pathway (Pathway 1) stands out as the most efficient, scalable, and commercially practical method. Its reliance on well-understood, high-yielding reactions and readily available starting materials makes it the preferred choice for both academic and industrial applications. Pathway 2 offers a more direct route but involves harsher reagents, while Pathway 3 provides a valuable alternative when starting from the corresponding hydroxyl derivative, despite being longer and involving hazardous azide intermediates. A thorough evaluation of project-specific requirements, including scale, cost, and safety infrastructure, should guide the final selection of the synthesis strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 24903777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. 4-Pyrimidinamine, 5-methoxy- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxypyrimidin-5-amine

Abstract: 4-Methoxypyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. Unambiguous structural confirmation is the bedrock of any chemical research, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but scientifically grounded characterization. The protocols and interpretations herein are designed for researchers, scientists, and professionals in drug development to aid in the identification and validation of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates an aromatic pyrimidine ring substituted with two key functional groups: an amine (-NH₂) at the C5 position and a methoxy (-OCH₃) group at the C4 position. Both are strong electron-donating groups, which significantly influence the electronic environment of the pyrimidine ring and, consequently, its spectroscopic signatures.

A logical workflow for the complete spectroscopic characterization of a synthesized sample of this compound is essential for validating its structure and purity. This process ensures that each analytical technique provides complementary information, leading to a conclusive structural assignment.

Caption: A typical workflow for the structural elucidation of this compound.

Below is the chemical structure with standardized numbering for pyrimidine rings, which will be used for all spectroscopic assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| H2 | ~8.2 - 8.4 | Singlet (s) | 1H | Located between two electronegative nitrogen atoms, leading to a downfield shift. |

| H6 | ~8.0 - 8.2 | Singlet (s) | 1H | Shifted downfield due to the aromatic ring current and adjacent nitrogen. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift is concentration-dependent and the signal disappears upon D₂O exchange. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Typical range for a methoxy group attached to an aromatic system. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon environment. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial to differentiate between CH and quaternary carbons.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | DEPT-135 Signal | Notes |

| C2 | ~155 - 158 | Positive (CH) | Significantly downfield due to being bonded to two nitrogen atoms. |

| C4 | ~160 - 165 | None (Quaternary) | Most downfield quaternary carbon, attached to both a nitrogen and an oxygen atom. |

| C5 | ~120 - 125 | None (Quaternary) | Shielded by the strong electron-donating amine group. |

| C6 | ~150 - 153 | Positive (CH) | Downfield shift due to attachment to two nitrogen atoms. |

| -OCH₃ | ~54 - 56 | Positive (CH₃) | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it allows for the observation of exchangeable N-H protons, which might be lost in other solvents like D₂O or be too broad in CDCl₃.[1]

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is used for referencing the chemical shifts.[2]

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.[1][2][3]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

To confirm the amine protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ group should disappear or significantly diminish.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

Perform a DEPT-135 experiment to differentiate carbon types: CH/CH₃ signals will appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons will be absent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Interpretation of Expected Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the ring and methoxy group, the C=C and C=N bonds of the aromatic ring, and the C-O bond of the methoxy group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂).[4][5] |

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on the pyrimidine ring. |

| 2980 - 2850 | Aliphatic C-H Stretch | Weak-Medium | Corresponds to the C-H bonds in the methoxy (-OCH₃) group. |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | This bending vibration is characteristic of primary amines.[5] |

| 1600 - 1450 | C=N and C=C Ring Stretch | Medium-Strong | Multiple bands are expected from the stretching of the pyrimidine ring framework. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Strong absorption typical for aromatic amines.[5] |

| 1250 - 1020 | C-O Stretch (Ether) | Strong | A strong, prominent peak corresponding to the C-O bond of the methoxy group. |

| 910 - 665 | N-H Wag | Broad, Strong | A broad out-of-plane bending band further confirms the presence of a primary amine.[5] |

Experimental Protocol for FT-IR Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. This minimizes scattering effects.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation

The molecular formula for this compound is C₅H₇N₃O.

-

Molecular Weight: 125.13 g/mol

-

Exact Mass: 125.0589 g/mol [6]

In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) is expected at an m/z of 125. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

Key Predicted Fragments:

| m/z Value | Proposed Fragment | Fragment Lost | Notes |

| 125 | [C₅H₇N₃O]⁺˙ | (M⁺˙) | Molecular Ion Peak. |

| 110 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 95 | [M - CH₂O]⁺˙ | CH₂O | Loss of neutral formaldehyde from the methoxy group. |

| 98 | [M - HCN]⁺˙ | HCN | A common loss from nitrogen-containing heterocyclic rings. |

| 81 | [M - C₂H₂N₂]⁺˙ | C₂H₂N₂ | Fragmentation of the pyrimidine ring. |

The fragmentation can be initiated by the loss of a stable radical or neutral molecule. A plausible pathway involves the initial loss of a methyl radical.

References

4-Methoxypyrimidin-5-amine solubility and stability data

An In-depth Technical Guide to 4-Methoxypyrimidin-5-amine: Solubility and Stability

Authored by: Gemini, Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of functional molecules, including potential pharmaceutical agents and agrochemicals.[1] A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive overview of the solubility and stability profiles of this compound, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound (CAS No. 1193-41-5) is an aromatic amine derivative of pyrimidine.[1] Its structure, featuring a methoxy group and an amino group on the pyrimidine ring, imparts specific chemical characteristics that dictate its behavior in various chemical environments. The presence of nitrogen atoms and functional groups allows for hydrogen bonding, influencing its solubility and interaction with biological targets.

A summary of its key physicochemical properties is presented below. These parameters are crucial for designing experimental conditions, from dissolution for in-vitro assays to formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Melting Point | 153 - 155 °C | [3] |

| Appearance | Crystalline solid | |

| pKa (Predicted) | 4.67 ± 0.29 | [1] |

| XlogP (Predicted) | -0.2 | [2] |

Solubility Profile

The solubility of a compound is a critical parameter that affects its bioavailability, reaction kinetics, and formulation. The solubility of this compound is influenced by the solvent's polarity, pH, and temperature.

Qualitative Solubility Assessment

While specific quantitative data is not extensively published, compounds with similar structures are often soluble in polar organic solvents.[4] Preliminary assessments are crucial before preparing stock solutions for any application.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are common organic solvents in which this compound and related compounds are likely to be soluble.[4]

-

Aqueous Solutions: For preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a stepwise dilution with the desired aqueous buffer.[4] This technique helps to avoid precipitation of the compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method to quantitatively determine the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable syringe filter (e.g., 0.45 µm PVDF) that does not bind the compound.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and ensuring data integrity in experimental assays.

General Stability and Recommended Storage

-

Sensitivity: This compound is reported to be air and light-sensitive, as well as hygroscopic.[3] Exposure to these conditions can lead to degradation over time.

-

Storage Conditions: To maintain its integrity, this compound should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[3] For long-term storage, refrigeration or freezing (-20°C) is recommended, especially for solutions.[4]

-

Solution Stability: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C.[4] It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

Potential Degradation Pathways

Amine-containing heterocyclic compounds can be susceptible to several degradation pathways:

-

Oxidative Degradation: The presence of oxygen can lead to the oxidation of the amine group or other parts of the molecule, often catalyzed by light or trace metal ions.[6] This can result in the formation of various degradation products, altering the compound's purity and activity.

-

Hydrolytic Degradation: The stability of the compound can be highly pH-dependent.[4] Under strongly acidic or basic conditions, the methoxy group may undergo hydrolysis, or the pyrimidine ring itself could be susceptible to cleavage.[4]

-

Thermal Degradation: High temperatures can promote decomposition, especially in the presence of other reactive species.[7] While the solid form is stable at its melting point, prolonged exposure to high temperatures in solution should be avoided.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A C18 column with a gradient mobile phase of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is a common starting point.[4]

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. This analysis helps to identify the conditions under which the compound is unstable.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

The utility of this compound in scientific research is intrinsically linked to its solubility and stability. This guide establishes that while the compound exhibits good solubility in common polar organic solvents, its stability profile necessitates careful handling and storage. It is sensitive to air, light, and moisture, and its solutions should be stored at low temperatures and protected from repeated freeze-thaw cycles.[3][4] The provided protocols for solubility and stability testing offer a robust framework for researchers to generate reliable and reproducible data, ensuring the integrity of their experimental outcomes. The ultimate success of any research involving this compound depends on the empirical validation of these properties within the specific experimental context.

References

- 1. Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem [lookchem.com]

- 2. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

4-Methoxypyrimidin-5-amine and its role as a synthetic intermediate

An In-Depth Technical Guide to 4-Methoxypyrimidin-5-amine: A Versatile Intermediate in Modern Synthesis

Introduction: The Pyrimidine Scaffold in Synthesis

The pyrimidine ring is a privileged heterocyclic motif, forming the core of numerous biologically active molecules, from the nucleobases of our DNA and RNA to a vast array of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in medicinal chemistry. Within the diverse family of pyrimidine-based building blocks, this compound stands out as a particularly versatile and strategic intermediate. This guide, intended for researchers and drug development professionals, provides an in-depth look at the synthesis, reactivity, and application of this valuable compound, grounded in the principles of synthetic organic chemistry.

Core Molecular Profile

This compound is a solid, crystalline compound whose utility is derived from its distinct functional groups: a nucleophilic amine at the 5-position and a methoxy group at the 4-position which can act as a leaving group under certain conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 15579-82-5 | CymitQuimica[4] |

| Molecular Formula | C₅H₇N₃O | PubChem[3] |

| Molecular Weight | 125.13 g/mol | PubChem[5] |

| Appearance | Solid | CymitQuimica[4] |

| Purity | ≥95% | CymitQuimica[4] |

| InChI Key | GNGTVTHIGJBTNV-UHFFFAOYSA-N | PubChem[3] |

| SMILES | COC1=NC=NC=C1N | PubChem[3] |

| XLogP3-AA (Predicted) | -0.2 | PubChem[3] |

Synthesis of the Intermediate: A Validated Protocol

The efficient construction of the this compound scaffold is critical for its use in larger-scale synthetic campaigns. A common and reliable strategy begins with a more readily available, functionalized pyrimidine, such as a 4-chloropyrimidine derivative. The following protocol outlines a plausible and robust synthetic route.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the well-established reactivity of chloropyrimidines with alkoxides.[6]

Objective: To synthesize this compound from 4-chloro-5-aminopyrimidine.

Materials:

-

4-Chloro-5-aminopyrimidine (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-5-aminopyrimidine and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the introduction of moisture, which could consume the sodium methoxide.

-

Reagent Addition: While stirring, carefully add sodium methoxide to the solution. This is an exothermic reaction, so slow addition may be necessary to control the temperature.

-

Reaction Execution: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SₙAr) reaction, where the methoxide ion displaces the chloride at the C4 position.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water to neutralize any remaining sodium methoxide.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. The product is more soluble in the organic phase, while inorganic salts (like NaCl formed during the reaction) remain in the aqueous phase. Perform multiple extractions to maximize yield.

-

Workup - Washing & Drying: Combine the organic layers and wash with brine. The brine wash helps to remove any residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate, which absorbs the remaining water.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to afford the pure this compound.

Reactivity and Role as a Synthetic Intermediate

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The 5-amino group is a potent nucleophile, while the 4-methoxy group can be substituted by other nucleophiles, particularly amines, under forcing conditions.[1]

Caption: Key reaction pathways for this compound.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine core of ATP.[1] this compound is an excellent starting point for creating libraries of potential kinase inhibitors. The 5-amino group can be functionalized to interact with the solvent-exposed region of the ATP binding pocket, while the 4-position can be substituted with various amines to modulate selectivity and potency.[1][7]

Representative Protocol: Buchwald-Hartwig Amination

While direct SₙAr on the 4-methoxy group is possible, a more versatile approach for installing diverse functionality involves converting the 5-amino group to a more suitable handle for cross-coupling. A hypothetical, yet chemically sound, extension would be to first convert the amine to a halide (e.g., via a Sandmeyer reaction) and then perform a palladium-catalyzed cross-coupling reaction. A more direct application involves using the amine itself in a coupling reaction.

The following is a representative protocol for acylating the amine, a common first step in building a more complex molecule.

Objective: To synthesize N-(4-methoxypyrimidin-5-yl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

A non-nucleophilic base (e.g., Triethylamine, Et₃N, or Pyridine) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Base Addition: Add the base (e.g., triethylamine) to the solution. The base acts as a scavenger for the HCl that is generated during the reaction, preventing it from protonating the starting amine and shutting down the reaction.

-

Acylation: Cool the solution to 0 °C in an ice bath. This is done to control the rate of the highly exothermic acylation reaction. Add benzoyl chloride dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and excess HCl. Extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield the final amide product.

Visualization of Application in Drug Discovery

The strategic functionalization of the this compound core allows for the precise positioning of pharmacophoric features to interact with a biological target, such as the ATP binding site of a protein kinase.

Caption: From intermediate to targeted kinase inhibitor.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that offers chemists a reliable and flexible platform for the synthesis of complex, high-value molecules. Its well-defined reactivity allows for sequential, controlled modifications at both the C4 and C5 positions, making it an ideal starting material for library synthesis in drug discovery programs. As the demand for novel therapeutics, particularly in oncology, continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase, solidifying its role as a key player in the landscape of modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Architect: A Technical Guide to 4-Methoxypyrimidin-5-amine

Foreword: The Quiet Emergence of a Versatile Scaffold

In the expansive universe of medicinal chemistry, some molecules command the spotlight, their names etched in the annals of breakthrough therapeutics. Others, however, operate in the quiet background, their significance lying not in their individual bioactivity, but in their role as indispensable architects of more complex, life-altering drugs. 4-Methoxypyrimidin-5-amine belongs to this latter class. While a definitive, celebrated moment of its discovery remains elusive in the historical record, its emergence is intrinsically linked to the broader narrative of pyrimidine chemistry and the relentless pursuit of novel therapeutic agents. This guide provides an in-depth technical exploration of this unassuming yet crucial molecule, offering insights for researchers, scientists, and drug development professionals.

I. Deconstructing the Molecule: Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its successful application in synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Solid (predicted) | |

| CAS Number | 15579-82-5 | |

| InChI Key | GNGTVTHIGJBTNV-UHFFFAOYSA-N | |

| SMILES | COC1=NC=NC=C1N | |

| Predicted XlogP | -0.2 |

Note: Experimental data for some properties are not widely available in public literature; some values are based on computational predictions.

II. The Genesis of a Building Block: Plausible Synthetic Routes

While a singular, seminal paper detailing the initial synthesis of this compound is not readily identifiable, its preparation can be logically deduced from established pyrimidine chemistry. The most probable synthetic strategies leverage readily available precursors and well-understood reaction mechanisms.

One of the most direct and plausible routes involves a two-step process starting from 5-aminopyrimidine. This method is advantageous due to the commercial availability of the starting material.

Workflow for the Synthesis of this compound

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

It is imperative to note that the following protocol is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Chloro-5-aminopyrimidine

-

To a stirred solution of 5-aminopyrimidine in a suitable inert solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is carefully heated to reflux and maintained for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-cold water or a basic solution.

-

The resulting precipitate, 4-chloro-5-aminopyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-Methoxy-5-aminopyrimidine

-

The crude 4-chloro-5-aminopyrimidine is dissolved in anhydrous methanol.

-

A solution of sodium methoxide (NaOMe) in methanol is added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution, with progress monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel or recrystallization affords pure this compound.

III. The Role in Drug Discovery: A Scaffold for Innovation

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, from anticancer agents to antivirals. The specific arrangement of the methoxy and amine groups in this compound offers synthetic handles for the construction of diverse molecular libraries.

While direct, large-scale commercial drug syntheses explicitly detailing the use of this compound are not always publicly disclosed, its structural motif is present in numerous patented compounds and research molecules, particularly in the realm of kinase inhibitors. The amine group provides a convenient point for amide bond formation or for participating in coupling reactions, while the methoxy group can influence solubility and metabolic stability, and can also be a site for further functionalization.

Illustrative Synthetic Application: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bonds within the kinase hinge region. This compound can serve as a crucial starting material for the synthesis of a variety of substituted aminopyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.

Caption: Synthetic utility of this compound in generating kinase inhibitor libraries.

The primary amine of this compound can be readily coupled with a variety of aryl or heteroaryl halides via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the pyrimidine core, a fundamental strategy in modern drug discovery for optimizing potency and selectivity against specific kinase targets.

IV. Spectroscopic Signature: A Note on Characterization

Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is sparse. However, based on its structure, the following characteristic signals would be anticipated:

-

¹H NMR: A singlet corresponding to the methoxy (–OCH₃) protons, signals for the aromatic protons on the pyrimidine ring, and a broad signal for the amine (–NH₂) protons.

-

¹³C NMR: A signal for the methoxy carbon, and distinct signals for the carbon atoms of the pyrimidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (125.13 g/mol ).

For researchers synthesizing this compound, a full suite of spectroscopic analyses is essential for unambiguous structure confirmation and purity assessment.

V. Conclusion: An Enduring Legacy in the Making

While the precise history of this compound may not be as well-documented as that of more famous molecules, its importance in the field of medicinal chemistry is undeniable. Its value as a synthetic building block ensures its continued relevance in the ongoing quest for novel therapeutics. As new generations of drugs are developed, it is highly probable that this versatile pyrimidine derivative will continue to play its quiet but essential role as a key architectural component. For the discerning synthetic chemist, this compound represents not just a molecule, but a gateway to a vast landscape of therapeutic possibilities.

Potential therapeutic targets of 4-Methoxypyrimidin-5-amine derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 4-Methoxypyrimidin-5-amine Derivatives

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically essential therapeutics.[1][2] Within this privileged class, the this compound scaffold represents a versatile and promising, yet underexplored, platform for the development of novel targeted agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets for derivatives of this scaffold. While direct biological data on the parent compound is scarce in public literature, this document synthesizes data from structurally analogous pyrimidine derivatives to illuminate high-potential therapeutic avenues.[2][3] We will explore the structural rationale for targeting key protein families, provide validated experimental workflows for target identification and compound evaluation, and present synthetic strategies for library generation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][4] Its ability to participate in hydrogen bonding and other key molecular interactions has made it a highly successful scaffold in drug design. Derivatives of pyrimidine are known to mimic natural purines and pyrimidines, allowing them to interact with a wide array of biological targets and interfere with critical cellular processes.[5] This has led to their development as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][6]

The this compound structure is particularly compelling. The strategic placement of the methoxy group at the C4 position and an amine at the C5 position provides distinct vectors for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to achieve high potency and selectivity for a given target.[7]

Protein Kinase Inhibition: The Premier Opportunity

The dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer.[7] The pyrimidine scaffold is exceptionally well-suited for kinase inhibitor design, as it can act as a bioisostere for the adenine base of ATP, forming crucial hydrogen bonds with the kinase hinge region.[7] Derivatives of this compound are prime candidates for targeting several key kinase families.

Key Kinase Targets

-

Janus Kinases (JAKs): The JAK family of tyrosine kinases is central to cytokine signaling pathways that mediate immune responses and inflammation.[8] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis.[8] The development of novel pyrimidine-based JAK inhibitors is an active area of research.[8]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology.[9] Its overexpression is linked to tumorigenesis, and potent PLK4 inhibitors with an aminopyrimidine core have demonstrated significant antiproliferative activity against cancer cells.[9]

-

MAPK-interacting Kinases (Mnks): Mnk1 and Mnk2 are serine/threonine kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E), a process crucial for tumorigenesis.[10] The discovery of pyrimidine-thiazole derivatives as potent Mnk2 inhibitors highlights a novel anticancer strategy.[10]

-

Other Oncogenic Kinases: The pyrimidine scaffold has been successfully employed to target a broad range of cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][7]

Data Presentation: Representative Kinase Inhibition

The following table presents hypothetical, yet plausible, inhibitory concentrations (IC₅₀) for derivatives against various kinases, illustrating the potential of the scaffold.

| Compound ID | Target Kinase | IC₅₀ (nM) | Therapeutic Area |

| PMP-001 | EGFR | 50 | Oncology |

| PMP-002 | VEGFR2 | 75 | Oncology |

| PMP-003 | JAK2 | 85 | Inflammation |

| PMP-004 | PLK4 | 6.7 | Oncology |

Data is illustrative and based on activities of related pyrimidine derivatives.[7][9]

Visualization: Targeted Kinase Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Methoxypyrimidin-5-amine

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in the realm of oncology.[1] Its prevalence stems from its ability to mimic the adenine base of ATP, enabling competitive binding to the hinge region of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

This technical guide focuses on the synthetic utility of a versatile, yet underexplored, building block: 4-Methoxypyrimidin-5-amine . The strategic placement of an amino group at the C5 position and a methoxy group at the C4 position offers a unique combination of reactive handles for the construction of diverse kinase inhibitor libraries. The amino group can serve as a key hydrogen bond donor, while the methoxy group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[2]

This document will provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for leveraging this compound in the design and synthesis of novel kinase inhibitors. We will explore key chemical transformations, provide step-by-step methodologies, and discuss the underlying rationale for these approaches, empowering researchers to unlock the full potential of this valuable starting material.

Strategic Importance of this compound in Kinase Inhibitor Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a variety of kinase inhibitors due to the differential reactivity of its functional groups. The C4-methoxy group is a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr), while the C5-amino group can be functionalized through various coupling reactions. This allows for a modular and divergent synthetic approach to a wide range of kinase inhibitor chemotypes.

Caption: Synthetic pathways from this compound.

Core Synthetic Strategies and Protocols

The following sections detail key synthetic transformations utilizing this compound to generate kinase inhibitor scaffolds.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The methoxy group at the C4 position of the pyrimidine ring is an excellent leaving group for SNAr reactions, particularly with amine nucleophiles. This reaction is a cornerstone for introducing a diverse range of substituents that can interact with the solvent-exposed region of the kinase active site.

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the reaction of this compound with a generic amine (R-NH₂).

Materials:

| Reagent/Material | Supplier | Grade |

| This compound | Commercially Available | ≥95% |

| Substituted Amine (R-NH₂) | Commercially Available | Reagent |

| 1,4-Dioxane | Sigma-Aldrich | Anhydrous |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent |

| Saturated aq. NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ | - | - |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

Procedure:

-

To a microwave vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), and 1,4-dioxane (0.2 M).

-

Add trifluoroacetic acid (TFA) (0.1 eq.) to the suspension.

-

Seal the vial and heat the reaction mixture to 120 °C for 1-4 hours in a microwave reactor.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired 4-substituted pyrimidin-5-amine.

Rationale: The use of microwave irradiation can significantly accelerate the SNAr reaction, reducing reaction times from hours or days to minutes.[3] The addition of an acid catalyst like TFA can protonate the pyrimidine ring, increasing its electrophilicity and facilitating the nucleophilic attack.

References

Introduction: The Strategic Importance of N-Aryl Pyrimidinamines

An In-Depth Guide to the N-Arylation of 4-Methoxypyrimidin-5-amine: Protocols, Mechanistic Insights, and Optimization Strategies

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] The introduction of an aryl group onto a pyrimidine-based amine, a process known as N-arylation, creates a new class of compounds with significant potential in drug discovery. These N-aryl pyrimidinamine motifs are prevalent in a range of pharmaceuticals, including kinase inhibitors for oncology, showcasing their value as privileged structures. This compound is a particularly valuable building block, offering multiple reaction sites for diversification and the synthesis of compound libraries for high-throughput screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of this compound. We will delve into the leading catalytic systems, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting, grounded in established chemical principles.

Navigating the Methodologies: Choosing the Optimal Catalytic System

The formation of a carbon-nitrogen (C-N) bond between an aryl group and the amine of this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Three primary methods dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most versatile and widely used method for C-N bond formation.[2] It is renowned for its broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions. The success of this reaction hinges critically on the choice of a phosphine ligand, which modulates the reactivity of the palladium catalyst.[3] For electron-rich heteroaromatic amines like our substrate, careful selection of the ligand and base is crucial to achieve optimal results.[4]

-

Ullmann Condensation: The Ullmann reaction is the classic copper-promoted N-arylation of amines with aryl halides.[5] Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5][6] However, modern iterations employ ligands (e.g., diamines, amino acids) that facilitate the reaction under significantly milder conditions, making it a viable alternative to palladium-catalyzed methods.[6][7]

-